1-Methyl-2-azaspiro[4.5]decane
Description
1-Methyl-2-azaspiro[4.5]decane is a nitrogen-containing spirocyclic compound characterized by a bicyclic structure where a piperidine ring is fused to a cyclohexane ring via a spiro carbon atom. The methyl group at the 2-position of the azaspiro framework enhances its steric and electronic properties, influencing its reactivity and biological interactions . This compound has garnered attention in medicinal chemistry due to its structural similarity to bioactive spirocycles, particularly in antiviral and anticancer research .
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
1-methyl-2-azaspiro[4.5]decane |
InChI |
InChI=1S/C10H19N/c1-9-10(7-8-11-9)5-3-2-4-6-10/h9,11H,2-8H2,1H3 |
InChI Key |
LARVYZLHEXEDDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(CCCCC2)CCN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This method is advantageous due to its simplicity and the availability of starting materials. The reaction proceeds under mild conditions, making it suitable for large-scale production.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and alkylation reactions are common, often using reagents like bromine or alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-Methyl-2-azaspiro[4
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methyl-2-azaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation . The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Thia-4-azaspiro[4.5]decane Derivatives
- Structural Differences : Replaces the methyl group with a sulfur atom at the 1-position and a nitrogen at the 4-position.
- Biological Activity : Demonstrates moderate to high anticancer activity against HepG-2, PC-3, and HCT116 cell lines. Thioglycoside derivatives further enhance cytotoxicity .
- Key Data: Property 1-Methyl-2-azaspiro[4.5]decane 1-Thia-4-azaspiro[4.5]decane Anticancer IC₅₀ (μM) Not reported 12–45 (varies by derivative) Synthetic Complexity Moderate High (requires glycosylation) Target Applications Antiviral Anticancer
1,4-Dioxa-8-azaspiro[4.5]decane
- Structural Differences : Incorporates two oxygen atoms (1,4-dioxa) and a nitrogen at the 8-position.
- Biological Activity : Used in aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitors. The spiro core enables strong binding to enzyme active sites .
- Key Insight: Bulkier substituents at the C-8 position (e.g., phenyl or cyano groups) improve selectivity and potency, a trend also observed in this compound derivatives .
7-Azaspiro[4.5]decane Derivatives
- Structural Differences : Nitrogen at the 7-position instead of the 2-position.
- Their synthesis involves hydrolysis of nitriles, differing from the multicomponent reactions used for this compound .
Physicochemical Properties :
Property This compound 7-Azaspiro[4.5]decane Derivatives LogP ~2.1 (estimated) 1.5–2.3 (depends on substituents) Water Solubility Low Moderate
1-Oxa-8-azaspiro[4.5]decane
- Structural Differences : Contains an oxygen atom at the 1-position and nitrogen at the 8-position.
- Applications : Used in functional materials (e.g., light-emitting diodes) and as intermediates in drug synthesis. The oxa group increases polarity compared to the methyl-substituted analog .
Impact of Methyl Substitution on Bioactivity
- Antiviral Activity : Methyl at C-2 in this compound is critical for anti-coronavirus activity. Unmethylated analogs (e.g., 7e, 8c) lose potency, highlighting the role of steric bulk in target engagement .
- Synthetic Feasibility : Methyl groups can be introduced via alkylation or multicomponent reactions, but regioselectivity challenges exist .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
